Cas no 951913-93-2 (2-3-(propan-2-yl)phenoxyethan-1-amine)

2-[3-(Propan-2-yl)phenoxy]ethan-1-amine is a versatile amine derivative featuring a phenoxyethylamine backbone with an isopropyl substituent on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, combining an aromatic ether linkage with a primary amine group. The isopropyl group enhances lipophilicity, potentially improving membrane permeability in bioactive applications. Its reactive amine moiety allows for further derivatization, making it a useful intermediate in the development of fine chemicals, ligands, or pharmacologically active compounds. The compound's stability and well-defined reactivity profile make it suitable for controlled synthetic transformations under standard laboratory conditions.
2-3-(propan-2-yl)phenoxyethan-1-amine structure
951913-93-2 structure
Product Name:2-3-(propan-2-yl)phenoxyethan-1-amine
CAS No:951913-93-2
MF:C11H17NO
MW:179.258783102036
CID:5954851
PubChem ID:16791426
Update Time:2025-06-26

2-3-(propan-2-yl)phenoxyethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-[3-(Propan-2-yl)phenoxy]ethan-1-amine
    • Ethanamine, 2-[3-(1-methylethyl)phenoxy]-
    • EN300-1839333
    • AKOS000145785
    • 951913-93-2
    • A1-18643
    • 2-(3-ISOPROPYLPHENOXY)ETHANAMINE
    • 2-(3-propan-2-ylphenoxy)ethanamine
    • SCHEMBL4854291
    • 2-3-(propan-2-yl)phenoxyethan-1-amine
    • Inchi: 1S/C11H17NO/c1-9(2)10-4-3-5-11(8-10)13-7-6-12/h3-5,8-9H,6-7,12H2,1-2H3
    • InChI Key: FSSSBIWOBGEDAQ-UHFFFAOYSA-N
    • SMILES: C(N)COC1=CC=CC(C(C)C)=C1

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.975±0.06 g/cm3(Predicted)
  • Boiling Point: 274.2±33.0 °C(Predicted)
  • pka: 8.59±0.10(Predicted)

2-3-(propan-2-yl)phenoxyethan-1-amine Pricemore >>

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Additional information on 2-3-(propan-2-yl)phenoxyethan-1-amine

Compound CAS No. 951913-93-2: 2-(3-(Propan-2-Yl)Phenoxy)Ethan-1-Amine

The compound with CAS No. 951913-93-2, commonly referred to as 2-(3-(Propan-2-Yl)Phenoxy)Ethan-1-Amine, is a fascinating organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines an ethanamine backbone with a phenoxy group substituted at the third position by an isopropyl group. Its molecular formula is C14H24N2O, and it has a molecular weight of approximately 244.36 g/mol.

Recent studies have highlighted the potential of CAS No. 951913-93-2 in the development of novel drug delivery systems. Researchers have explored its ability to act as a biocompatible polymer precursor, demonstrating exceptional stability under physiological conditions. This property makes it a promising candidate for applications in tissue engineering and drug encapsulation technologies.

The synthesis of 2-(3-(Propan-2-Yl)Phenoxy)Ethan-1-Amine involves a multi-step process that typically begins with the preparation of the corresponding phenoxy derivative. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production. The reaction conditions often involve the use of transition metal catalysts, such as palladium complexes, to facilitate key coupling reactions.

In terms of physical properties, this compound exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard pressure. Its solubility in common organic solvents like dichloromethane and ethyl acetate is moderate, which facilitates its use in various organic synthesis protocols. The compound's stability under thermal and oxidative conditions has also been extensively studied, with results indicating excellent resistance to degradation over extended periods.

The application of CAS No. 951913-93-2 extends beyond pharmaceuticals into the realm of advanced materials. Recent research has demonstrated its potential as a precursor for synthesizing high-performance polymers with tailored mechanical and thermal properties. These polymers exhibit exceptional tensile strength and thermal stability, making them ideal for use in aerospace and automotive industries.

Moreover, the compound has shown promise in the field of green chemistry, where it serves as an efficient catalyst for various organic transformations. Its ability to accelerate reactions under mild conditions aligns with the growing demand for sustainable chemical processes that minimize environmental impact.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of CAS No. 951913-93-2. Advanced quantum mechanical calculations have revealed that the compound's reactivity is significantly influenced by the electron-donating effects of the isopropyl group, which enhances its nucleophilic properties.

In conclusion, CAS No. 951913-93-, or 2-(3-(Propan

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